molecular formula C18H24INO2 B13425544 2-(10-Iododecyl)isoindoline-1,3-dione

2-(10-Iododecyl)isoindoline-1,3-dione

Cat. No.: B13425544
M. Wt: 413.3 g/mol
InChI Key: QALZPZBGKPAAKR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Iododecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with a primary amine in a solvent such as toluene under reflux conditions for 24 hours . The reaction mixture is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solventless reactions and the use of deep eutectic solvents, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(10-Iododecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2-(10-Iododecyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(10-Iododecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This modification allows for the synthesis of a broader range of derivatives and the exploration of new biological activities .

Properties

Molecular Formula

C18H24INO2

Molecular Weight

413.3 g/mol

IUPAC Name

2-(10-iododecyl)isoindole-1,3-dione

InChI

InChI=1S/C18H24INO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2

InChI Key

QALZPZBGKPAAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCI

Origin of Product

United States

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